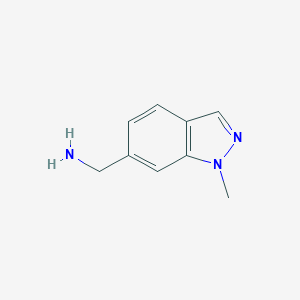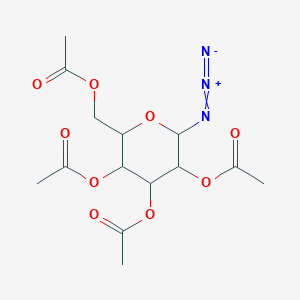
4-Morpholinecarboxaldehyde
Overview
Description
Treatment of 4-formylmorpholine with sulphur tetrafluoride in the presence of potassium fluoride gives 4-(trifluoromethyl)morpholine in excellent yields. 4-Formylmorpholine reacts with series of 2-alkyl-2-cyclohexen-1-ones in the presence of POCl3 to give the corresponding 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes and allylic alcohols (by-product).
Mechanism of Action
Target of Action
It’s known that this compound is widely used as a solvent and extracting agent for aromatics .
Mode of Action
It’s known that it can react with sulphur tetrafluoride in the presence of potassium fluoride to give 4-(trifluoromethyl)morpholine . It also reacts with series of 2-alkyl-2-cyclohexen-1-ones in the presence of POCl3 to give the corresponding 3-alkyl-2-chloro-5,6-dihydrobenzaldehydes and allylic alcohols .
Result of Action
It’s known that 4-formylmorpholine has been used in the preparation of adenine hydrochloride labelled with 14c .
Action Environment
It’s known that 4-formylmorpholine is used as a scrubbing agent for acidic gases , suggesting that it may be stable and effective in acidic environments.
Properties
IUPAC Name |
morpholine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDQNDDFOCWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044427 | |
| Record name | 4-Morpholinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; mp = 20-23 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 4-Morpholinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Formylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.32 [mmHg] | |
| Record name | 4-Formylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4394-85-8 | |
| Record name | N-Formylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-morpholinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MORPHOLINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1E63XO4RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary industrial applications of N-Formylmorpholine?
A1: N-Formylmorpholine is primarily recognized as an effective solvent in extractive distillation processes, particularly for separating aromatic hydrocarbons from aliphatic hydrocarbons. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This application stems from its ability to selectively increase the relative volatility of aromatics, facilitating their separation. []
Q2: What makes N-Formylmorpholine suitable for extractive distillation of aromatics?
A2: Several factors contribute to N-Formylmorpholine's effectiveness:
- High Selectivity: N-Formylmorpholine exhibits a higher affinity for aromatic hydrocarbons compared to aliphatic hydrocarbons, allowing for selective extraction. [, , ]
- Good Solubility: It demonstrates good solubility for aromatic hydrocarbons, facilitating their efficient extraction. [, ]
- Thermal and Chemical Stability: N-Formylmorpholine remains stable under the high temperatures often required for extractive distillation, ensuring process efficiency and minimizing degradation. []
- Regeneration Capability: It can be readily regenerated from the extracted mixture, allowing for its reuse and reducing waste. []
- Lower Toxicity and Corrosivity: Compared to some alternative solvents, N-Formylmorpholine exhibits relatively lower toxicity and corrosivity, making it a safer option. []
Q3: What specific hydrocarbon separations benefit from N-Formylmorpholine as a solvent?
A3: Research highlights the successful use of N-Formylmorpholine in separating:
- Benzene and Methylthiophene: N-Formylmorpholine significantly improves the relative volatility between these compounds, enabling effective separation. []
- n-Butene and Butane: Studies demonstrate the use of N-Formylmorpholine mixtures, particularly with Methyl Ethyl Ketone (MEK), for separating these hydrocarbons. []
- Aromatics and Non-Aromatics: N-Formylmorpholine is effective in separating aromatics like benzene and toluene from non-aromatic hydrocarbons in mixtures like coking crude benzene. [, ]
Q4: Are there alternative solvents to N-Formylmorpholine in extractive distillation processes?
A4: Yes, alternative solvents exist, including:
- Sulfolane: A widely used solvent for aromatic extraction, but it possesses higher melting point and viscosity than N-Formylmorpholine. [, , ]
- Diethylene Glycol: Often used in combination with N-Formylmorpholine, this solvent enhances the extraction process. []
- Methyl Ethyl Ketone (MEK): Used alongside N-Formylmorpholine in specific separations like n-butene and butane. []
Q5: How is N-Formylmorpholine typically removed and regenerated after extractive distillation?
A5: N-Formylmorpholine can be separated from the extracted aromatics through distillation due to differences in boiling points. The recovered N-Formylmorpholine can then be reused in the extraction process. []
Q6: What is the molecular formula, weight, and structure of N-Formylmorpholine?
A6:
Q7: What spectroscopic techniques are useful for characterizing N-Formylmorpholine?
A7:
- FT-IR Spectroscopy: Infrared spectroscopy helps identify functional groups and confirm the presence of characteristic peaks for N-Formylmorpholine. [, ]
- NMR Spectroscopy: Both 1H and 13C NMR provide insights into the structure and dynamics of the molecule. 13C NMR studies, in particular, have been instrumental in understanding the conformational flexibility of N-Formylmorpholine. [, ]
Q8: How does the presence of water affect N-Formylmorpholine's structure and interactions?
A8: Ultrasonic and NMR studies suggest that water influences the conformational behavior of N-Formylmorpholine. Water molecules seem to enhance the "planarity" of N-Formylmorpholine, potentially contributing to its stronger interactions with aromatic rings during extraction. [] This interaction with water is also reflected in the excess molar volumes and adiabatic compressibilities of N-Formylmorpholine-water mixtures. []
Q9: How does temperature affect the solubility of hydrocarbons in N-Formylmorpholine?
A9: Research indicates that the solubility of hydrocarbons in N-Formylmorpholine generally increases with increasing temperature. This trend is observed in binary systems of N-Formylmorpholine with various alkanes (pentane, hexane, heptane, and octane). []
Q10: Are there computational chemistry studies on N-Formylmorpholine and its applications?
A10: Yes, computational methods, including molecular dynamics simulations and density functional theory calculations, have been employed to study N-Formylmorpholine. These techniques provide insights into:
- Molecular Interactions: Understanding the interactions between N-Formylmorpholine and other molecules, such as hydrocarbons and water. []
- Solvent Properties: Predicting and explaining the selectivity and solubility of N-Formylmorpholine for different compounds. [, ]
- Reaction Mechanisms: Investigating reaction pathways involving N-Formylmorpholine, such as its role in CO2 capture and conversion. [, ]
Q11: What are some notable chemical reactions involving N-Formylmorpholine?
A11: N-Formylmorpholine participates in various reactions:
- Synthesis of N-Formylmorpholine: It can be synthesized from morpholine and formic acid, with variations in catalysts and water-removing agents employed in different methods. [, , , , ]
- CO2 Capture and Conversion: Research explores the use of N-Formylmorpholine in capturing CO2 and subsequently converting it to value-added chemicals like N-Formylmorpholine itself. [, ]
- Synthesis of Thiazolane Derivatives: N-Formylmorpholine has been used as a catalyst in multi-component reactions to efficiently synthesize thiazolane derivatives. []
- Vilsmeier Reagent Generation: N-Formylmorpholine can be used to generate Vilsmeier reagents in situ, which are versatile intermediates in organic synthesis. []
Q12: How does N-Formylmorpholine contribute to CO2 capture and conversion?
A12: N-Formylmorpholine acts as both a CO2 capturing agent and a reactant in this process:
- CO2 Capture: Morpholine solutions, including N-Formylmorpholine, can effectively capture CO2 from gas mixtures. [, ]
- N-Formylmorpholine Formation: Research demonstrates that the CO2 captured by morpholine can be catalytically converted to N-Formylmorpholine, effectively integrating CO2 capture and conversion. []
Q13: What are the advantages of using N-Formylmorpholine in the synthesis of thiazolane derivatives?
A13: N-Formylmorpholine's role as a catalyst in this reaction offers several benefits:
- High Efficiency: The reaction proceeds efficiently at room temperature under solvent-free conditions, making it environmentally friendly. []
- Good Yields: The reaction provides thiazolane derivatives in good yields, demonstrating its effectiveness. []
- Versatility: The method allows for the synthesis of a diverse range of substituted thiazolane derivatives, highlighting its synthetic utility. []
Q14: What are potential areas for further research on N-Formylmorpholine?
A14:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

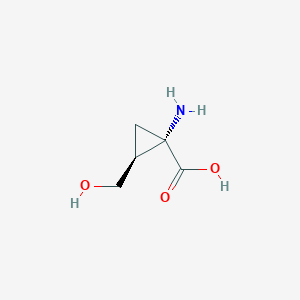
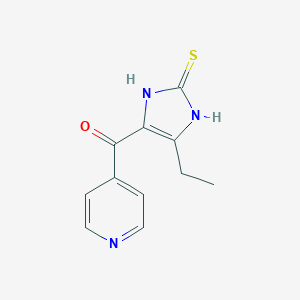
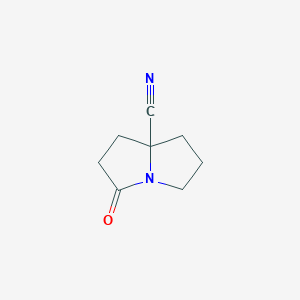

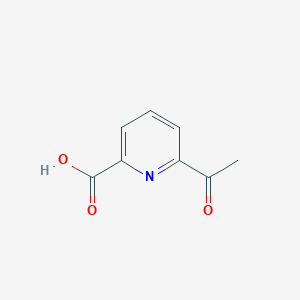
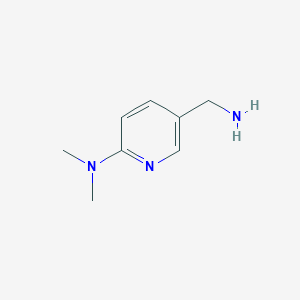
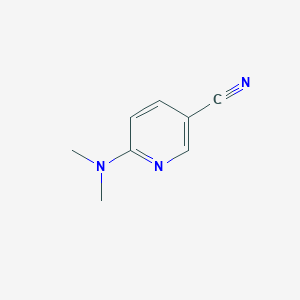

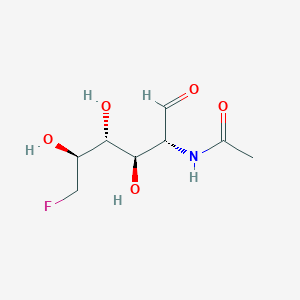
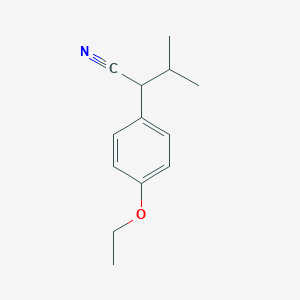
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
